molecular formula C6H5NOS B3345908 2h-Thieno[3,2-b]pyrrol-3(4h)-one CAS No. 1122-08-3

2h-Thieno[3,2-b]pyrrol-3(4h)-one

Cat. No.: B3345908
CAS No.: 1122-08-3
M. Wt: 139.18 g/mol
InChI Key: XCJBUOFWXOSADB-UHFFFAOYSA-N
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Description

2H-Thieno[3,2-b]pyrrol-3(4H)-one (CAS 1122-08-3) is a fused heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a privileged scaffold for developing novel therapeutic agents and functional materials . This synthon is an important building block for combinatorial chemistry, enabling the synthesis of diverse libraries for high-throughput screening . In anticancer research, derivatives based on the thieno[3,2-b]pyrrole core have demonstrated potent activity by targeting key oncological pathways. These include acting as Pyruvate Kinase M2 (PKM2) inhibitors for the treatment of cancer, obesity, and diabetes-related disorders , and functioning as potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitors . The scaffold's utility extends beyond oncology; it is also a key pharmacophore in developing potent anti-giardiasis agents, with certain thieno[3,2-b]pyrrole 5-carboxamides showing cytocidal activity at nanomolar concentrations against Giardia parasites . Furthermore, its structural similarity to indole, but with a thiophene ring replacing benzene, makes it a valuable isostere in drug design, offering improved or modified physicochemical properties . The compound is commercially available for research purposes, facilitating ongoing investigations into its broad applications . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

4H-thieno[3,2-b]pyrrol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c8-4-3-9-5-1-2-7-6(4)5/h1-2,7H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJBUOFWXOSADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(S1)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10920689
Record name 2H-Thieno[3,2-b]pyrrol-3(4H)-one
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Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-08-3
Record name 2,4-Dihydro-3H-thieno[3,2-b]pyrrol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC157822
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Thieno[3,2-b]pyrrol-3(4H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thieno[3,2-b]pyrrol-3(4H)-one typically involves the cyclocondensation of thioglycolic acid with appropriate pyrrole derivatives. One common method includes the reaction of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature. This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2H-Thieno[3,2-b]pyrrol-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility: Derivatives of 2H-thieno[3,2-b]pyrrol-3(4H)-one (e.g., butylthio-methylene) likely follow alkylation or condensation pathways similar to thieno[2,3-b]thiophenes and pyrido-pyrazinones .
  • Structural Diversity: Thieno[2,3-d]pyrimidinones incorporate pyrimidinone rings, enhancing hydrogen-bonding capacity, while pyrido-pyrazinones exhibit planar aromatic systems for enzyme active-site interactions .

Table 2: Pharmacological and Functional Comparisons

Compound Class Biological Activity Key Findings Significance Source
Thieno[2,3-b]thiophene derivatives Not explicitly tested High thermal stability (mp >300°C) and complex NMR splitting patterns Potential materials science applications
Thieno[2,3-d]pyrimidin-4(3H)-ones Anticancer screening Tested in HL-7702, MCF-7, and PC-3 cell lines; moderate cytotoxicity Scaffold for selective antitumor agents
Pyrido[3,2-b]pyrazin-3(4H)-ones AKR1B1 inhibition, antioxidant IC₅₀: 0.023 µM (4k); DPPH scavenging: 95.3% at 100 µM (4l) Dual-action agents for diabetic complications
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde Synthetic intermediate mp 63–64°C; commercial availability (97% purity) Building block for functionalized derivatives

Key Observations :

  • Pharmacological Potential: Pyrido-pyrazinones demonstrate potent enzyme inhibition and antioxidant activity, suggesting that this compound derivatives could be optimized for similar dual functionalities .
  • Thermal Stability: Thieno[2,3-b]thiophenes exhibit high melting points (>300°C), likely due to extended conjugation, a property that may extend to the pyrrolidinone-fused analog .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2H-Thieno[3,2-b]pyrrol-3(4H)-one and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclization reactions of thiophene precursors with pyrrolidine derivatives. For example, refluxing thiophene-based intermediates (e.g., methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate) with chloranil in xylene under inert conditions for 24–30 hours, followed by purification via recrystallization from methanol . Multi-step protocols may include functionalization of the thieno-pyrrolone core using alkylation or acylation to introduce substituents like methoxyethyl or benzyl groups .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational techniques:

  • NMR/HRMS : Confirm molecular structure via ¹H/¹³C NMR, DEPT, and HRMS (e.g., ethyl 2-aryloxo derivatives in ) .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding interactions, especially for polymorphic forms .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity and optical behavior .

Q. What are the common functionalization routes to modify the thieno-pyrrolone scaffold for enhanced solubility or bioactivity?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl, methoxyethyl) via nucleophilic substitution or cross-coupling reactions. For example, 3-(2-methoxyethyl) derivatives improve aqueous solubility while retaining π-conjugation for optoelectronic applications . Alkylation at the pyrrolone nitrogen (e.g., benzyl or 4-methoxybenzyl groups) enhances lipophilicity for biological studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for thieno-pyrrolone derivatives?

  • Methodological Answer :

  • Substitution Patterns : Vary substituents at positions 2, 4, and 7 (e.g., aryl, alkyl, or heteroaryl groups) and compare bioactivity profiles. For instance, 3-aminopyrrolidinyl substitutions in thienopyrimidine analogs show enhanced anticancer activity .
  • Biological Assays : Use standardized cytotoxicity screens (e.g., MTT assays against MCF-7 or HepG2 cells) and correlate with electronic descriptors (logP, polar surface area) .
  • Data Table :
DerivativeSubstituentIC₅₀ (μM)LogP
A Methoxyethyl12.31.8
B Benzylthio8.73.2
C Phenyl>504.1

Q. What methodologies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, serum concentration). To address this:

  • Standardize Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin) .
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes to differentiate intrinsic activity vs. pharmacokinetic effects .
  • Case Study : A thiadiazinone derivative showed anti-HIV activity in one study (IC₅₀ = 5 μM) but no effect in another due to differences in viral strains (HIV-1 vs. HIV-2) .

Q. How can in silico modeling optimize the design of thieno-pyrrolone-based inhibitors for specific enzyme targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to predict binding modes with targets like reverse transcriptase or cyclooxygenase-2 (COX-2). For example, 2-(benzylthio) derivatives exhibit strong hydrophobic interactions with COX-2’s active site .
  • MD Simulations : Perform 100-ns trajectories to assess binding stability and identify critical residues (e.g., Arg120 in HIV-1 RT) .
  • QSAR Models : Develop regression models linking molecular descriptors (e.g., topological polar surface area) to IC₅₀ values for lead optimization .

Key Challenges and Future Directions

  • Synthetic Limitations : Low yields (<40%) in cyclization steps require catalyst optimization (e.g., Pd/Cu systems for cross-coupling) .
  • Biological Mechanisms : Unclear targets for anti-inflammatory activity necessitate CRISPR screening or proteomics approaches .
  • Material Science Applications : Explore thieno-pyrrolones as organic semiconductors by tuning HOMO-LUMO gaps via electron-withdrawing substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2h-Thieno[3,2-b]pyrrol-3(4h)-one
Reactant of Route 2
2h-Thieno[3,2-b]pyrrol-3(4h)-one

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